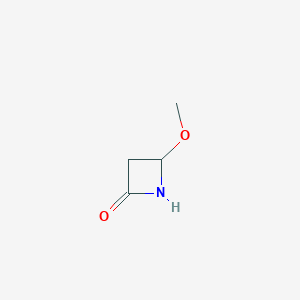

4-Methoxyazetidin-2-one

Übersicht

Beschreibung

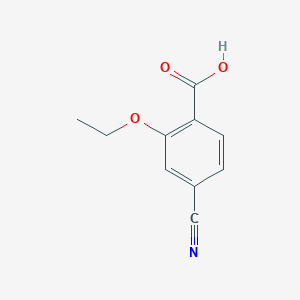

4-Methoxyazetidin-2-one is an organic compound with the molecular formula C4H7NO2. It has a molecular weight of 101.1 g/mol. The CAS number for this compound is 31968-41-9 .

Synthesis Analysis

Azetidines, including 4-Methoxyazetidin-2-one, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen

Azetidinone Ring Transformations

4-Methoxyazetidin-2-one derivatives have been studied for their potential in medicinal chemistry, particularly in the transformation of azetidinone rings. Research by Boros et al. (2006) explored the reaction of these derivatives with ammonia and sodium methoxide, leading to the cleavage of the lactam bond and formation of a new aziridine ring. These transformations yield aziridinylacetic acid derivatives, which are related to carboxypeptidase A inhibitors and potential drug candidates (Boros et al., 2006).

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) conducted structure-activity relationship studies on 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant inhibition of tubulin polymerization and disrupted the microtubular structure in cancer cells, suggesting their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Antibiotic Activity Against Resistant Bacteria

The work by Broccolo et al. (2006) involved the synthesis of 4-alkyliden-azetidin-2-ones as new antimicrobial agents. These compounds showed notable in vitro antibacterial activity against various clinical isolates, including methicillin-resistant strains of Staphylococcus aureus, suggesting their potential use as antibiotics against multidrug-resistant pathogens (Broccolo et al., 2006).

Anti-Tubercular Agents

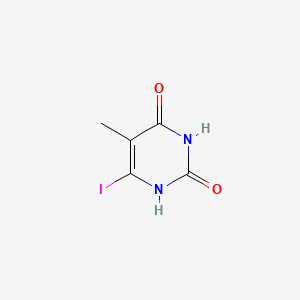

Thomas et al. (2014) focused on the design and synthesis of novel azetidinone derivatives incorporating 1, 2, 4-triazole for anti-tubercular activity. Their research included molecular docking and in silico designing, leading to the synthesis of compounds showing promising anti-tubercular activity against Mycobacterium tuberculosis (Thomas et al., 2014).

Selective COX-2 Inhibitors

Arefi and Zarghi (2012) synthesized a series of 3-phenoxyazetidin-2-ones for evaluation as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds were found to be potent inhibitors of COX-2, with some exhibiting higher potency than the reference drug celecoxib, highlighting their potential in COX-2 selective inhibition (Arefi & Zarghi, 2012).

Zukünftige Richtungen

Azetidines, including 4-Methoxyazetidin-2-one, have been the focus of recent advances in organic synthesis . They are used in the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . The future directions in this field are likely to involve further exploration of the synthesis, reactivity, and application of azetidines .

Eigenschaften

IUPAC Name |

4-methoxyazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTYJKPRUGHCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyazetidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

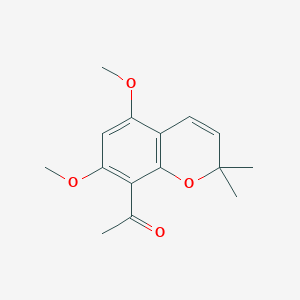

![4-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B3327111.png)

![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)

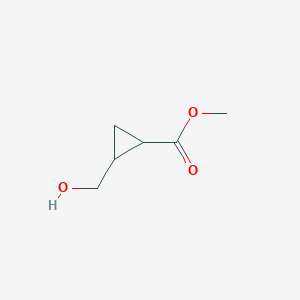

![4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B3327141.png)

![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)

![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B3327156.png)

![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)